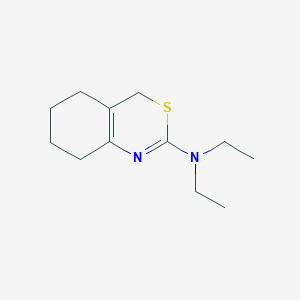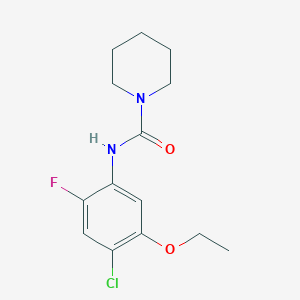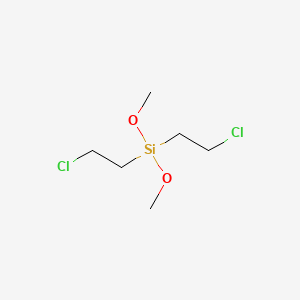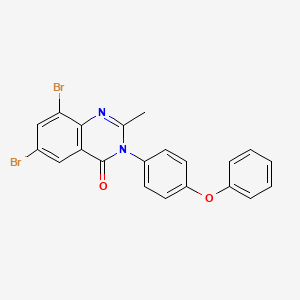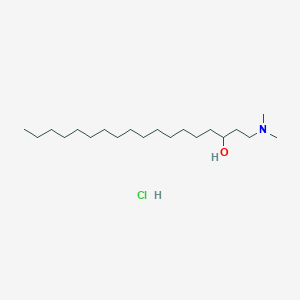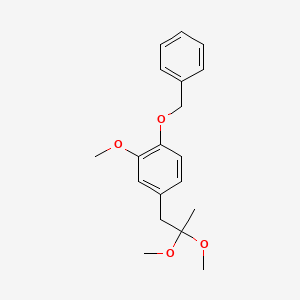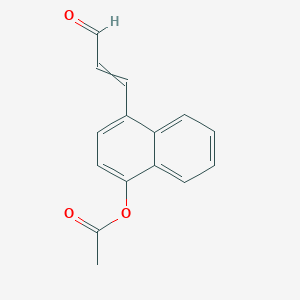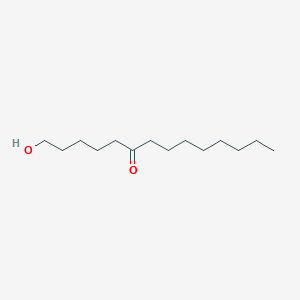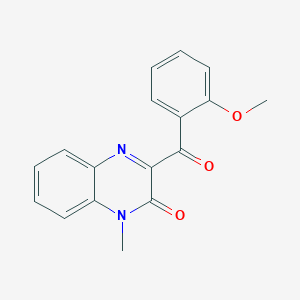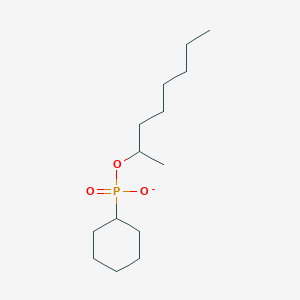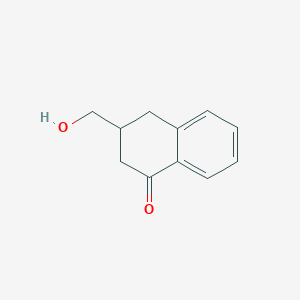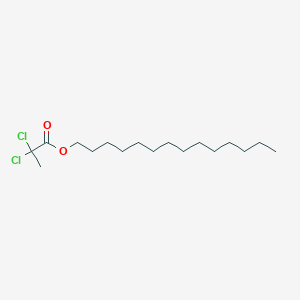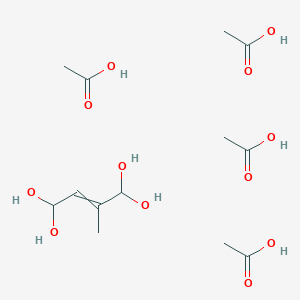![molecular formula C29H27N B14376598 Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- CAS No. 88065-01-4](/img/structure/B14376598.png)
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzo[h]quinoline core substituted with a 2-(1,1-dimethylethyl) group and two phenyl groups at positions 4 and 9.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline derivatives typically involves cycloisomerization reactions. For instance, the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . These reactions are performed under mild conditions and offer high yields.
Industrial Production Methods
Industrial production methods for benzo[h]quinoline derivatives often utilize green and sustainable chemistry approaches. These include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反应分析
Types of Reactions
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .
科学研究应用
Benzo[h]quinoline derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Serve as fluorescent probes for studying biological systems due to their luminescent properties.
Medicine: Investigated for their potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of benzo[h]quinoline derivatives involves their interaction with various molecular targets and pathways. For example, these compounds can act as inhibitors of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific structure and functional groups present in the compound .
相似化合物的比较
Similar Compounds
Isoquinoline: Another nitrogen-containing heterocyclic compound with similar applications.
Acridine: Known for its use in dye production and as an antiseptic.
Benzo[c]acridine: Exhibits antibacterial and anticancer activities.
Uniqueness
Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
88065-01-4 |
|---|---|
分子式 |
C29H27N |
分子量 |
389.5 g/mol |
IUPAC 名称 |
2-tert-butyl-4,9-diphenyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C29H27N/c1-29(2,3)27-19-25(21-12-8-5-9-13-21)24-17-16-22-14-15-23(18-26(22)28(24)30-27)20-10-6-4-7-11-20/h4-15,18-19H,16-17H2,1-3H3 |
InChI 键 |
FXWYWOOBRZTLHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(CCC3=C2C=C(C=C3)C4=CC=CC=C4)C(=C1)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



